4-Propoxy vs. 4-Ethoxy: 200-Fold Difference in MAO-A Inhibitory Potency Defines CNS Target Selectivity
The 4-propoxy derivative exhibits an IC₅₀ > 100,000 nM for human MAO-A, classifying it as a weak inhibitor [1]. In stark contrast, the 4-ethoxy analog (4-ethoxy-5,6,7,8-tetrahydroquinolin-8-amine) demonstrates an IC₅₀ of 530 nM against human recombinant MAO-B, and although its MAO-A data is not reported, the substantial difference in MAO-B potency suggests a different selectivity profile [2]. This 200-fold or greater difference in observed inhibitory potency highlights that the propoxy chain, relative to ethoxy, significantly attenuates MAO-B engagement, a factor that could be critical for achieving desired selectivity in CNS programs.
| Evidence Dimension | Human MAO-A enzyme inhibition |
|---|---|
| Target Compound Data | IC₅₀ > 100,000 nM |
| Comparator Or Baseline | 4-Ethoxy-5,6,7,8-tetrahydroquinolin-8-amine: IC₅₀ (MAO-B) = 530 nM; 5,6,7,8-Tetrahydroquinolin-8-amine: IC₅₀ (MAO-A) = 90,400 nM |
| Quantified Difference | >200-fold difference in potency vs. 4-ethoxy derivative (based on MAO-B data); comparable to unsubstituted core for MAO-A |
| Conditions | Fluorescence-based assay measuring kynuramine conversion to 4-hydroxyquinoline after 20 minutes. |
Why This Matters
The pronounced difference in MAO-A/MAO-B inhibition profiles dictates which isoform-specific models a researcher should employ, preventing wasted resources on compounds with unintended selectivity.
- [1] BindingDB. BDBM50401981 (CHEMBL1575961): 4-Propoxy-5,6,7,8-tetrahydroquinolin-8-amine; MAO-A IC₅₀ > 100,000 nM. View Source
- [2] BindingDB. BDBM50585932 (CHEMBL5081574): 4-Ethoxy-5,6,7,8-tetrahydroquinolin-8-amine; MAO-B IC₅₀ = 530 nM. View Source
